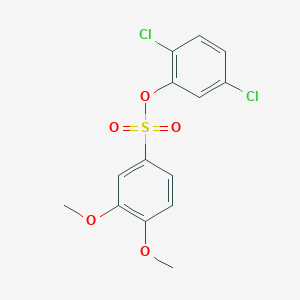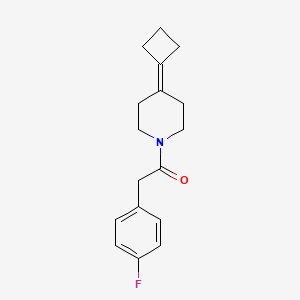
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of the neurotransmitter GABA.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to increase the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a number of therapeutic effects. For example, it has been shown to be effective in the treatment of epilepsy, anxiety disorders, and addiction.
Mécanisme D'action
The mechanism of action of CPP-115 involves the inhibition of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase, which is responsible for the breakdown of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a number of therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a calming effect and reduce anxiety. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPP-115 is its high potency and selectivity for 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase. This makes it a valuable tool for studying the role of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain and for developing new therapies for neurological disorders. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Orientations Futures
There are a number of future directions for research on CPP-115. One area of interest is the development of new therapies for epilepsy, anxiety disorders, and addiction based on the inhibition of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase. Another area of interest is the study of the long-term effects of CPP-115 on the brain and its potential for neuroprotection. Additionally, there is interest in developing new analogs of CPP-115 with improved pharmacokinetic properties and selectivity for 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase.
Méthodes De Synthèse
CPP-115 is synthesized through a multi-step process involving the reaction of cyclobutylamine with ethyl 4-fluorophenylacetate, followed by cyclization and subsequent reduction. The final product is then purified through multiple recrystallizations to obtain a high-purity compound suitable for research purposes.
Propriétés
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-16-6-4-13(5-7-16)12-17(20)19-10-8-15(9-11-19)14-2-1-3-14/h4-7H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIABHILCQNOSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

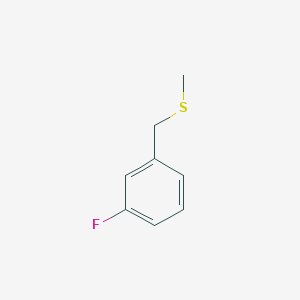

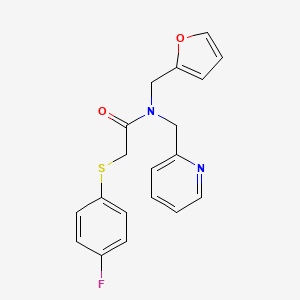
![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2447052.png)

![3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2447057.png)
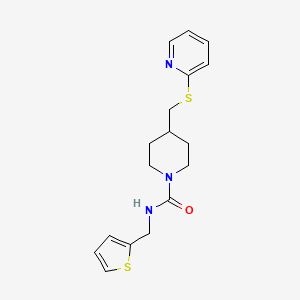
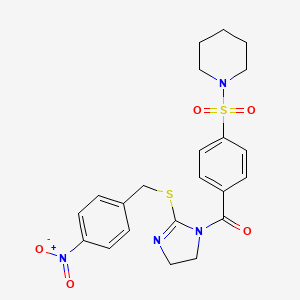
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
